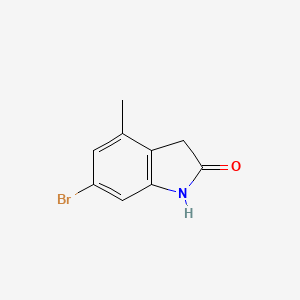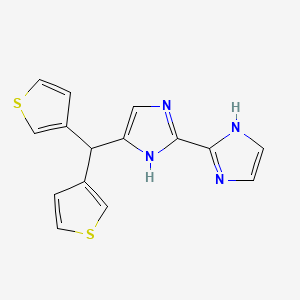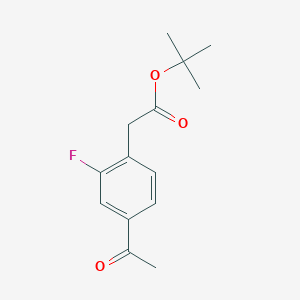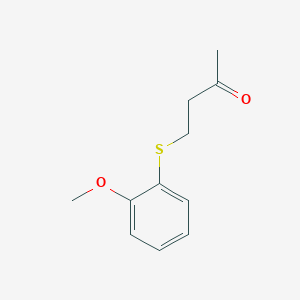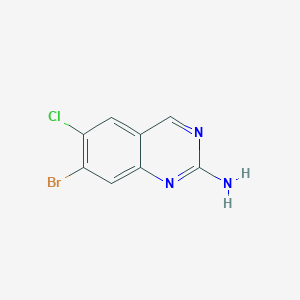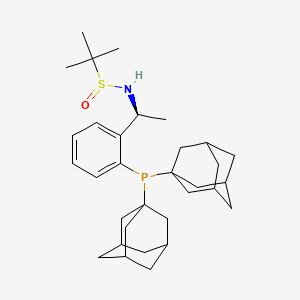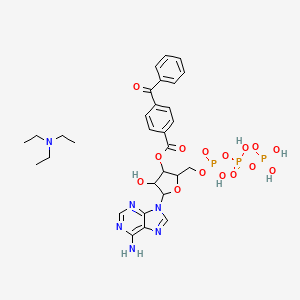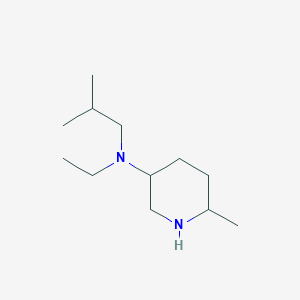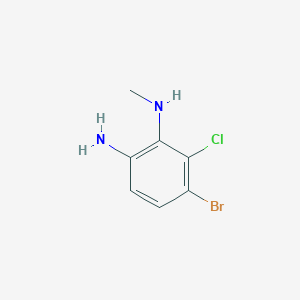
Sodium (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is an organic sodium salt with a unique structure that includes a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of ®-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the ®-enantiomer, which is crucial for its specific applications.
Types of Reactions:
Oxidation: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides in the presence of a suitable solvent.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: New sodium salts with different cations.
Applications De Recherche Scientifique
Chemistry: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its stability and solubility in water make it a suitable candidate for various biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs. Its ability to interact with biological molecules in a stereospecific manner is of great interest.
Industry: In the industrial sector, Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The dioxolane ring structure allows it to form stable complexes with metal ions, which can then participate in various catalytic processes. The sodium ion plays a crucial role in maintaining the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Sodium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: The enantiomer of the compound, with different stereochemistry.
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate: The racemic mixture of both ® and (S) enantiomers.
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate derivatives: Compounds with various substituents on the dioxolane ring.
Uniqueness: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific ®-stereochemistry, which imparts distinct reactivity and interaction profiles compared to its (S)-enantiomer and racemic mixture. This specificity is crucial for applications requiring precise stereochemical control.
Propriétés
Formule moléculaire |
C6H9NaO4 |
|---|---|
Poids moléculaire |
168.12 g/mol |
Nom IUPAC |
sodium;(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H10O4.Na/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m1./s1 |
Clé InChI |
IRJQADBKWNAHDO-PGMHMLKASA-M |
SMILES isomérique |
CC1(OC[C@@H](O1)C(=O)[O-])C.[Na+] |
SMILES canonique |
CC1(OCC(O1)C(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


